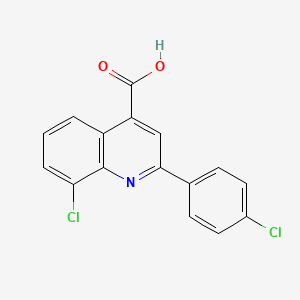
8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 124930-93-4 . It has a molecular weight of 318.16 and its IUPAC name is 8-chloro-2-(4-chlorophenyl)-4-quinolinecarboxylic acid .
Molecular Structure Analysis
The InChI code for “8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid” is 1S/C16H9Cl2NO2/c17-10-6-4-9 (5-7-10)14-8-12 (16 (20)21)11-2-1-3-13 (18)15 (11)19-14/h1-8H, (H,20,21) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid” include a molecular weight of 318.16 . The compound’s InChI code is 1S/C16H9Cl2NO2/c17-10-6-4-9 (5-7-10)14-8-12 (16 (20)21)11-2-1-3-13 (18)15 (11)19-14/h1-8H, (H,20,21) , which provides information about its molecular structure.Applications De Recherche Scientifique
Analytical Reagents and Metal Complexation
Quinoxaline-2-carboxylic acid derivatives, including those with chloro substitutions, have been explored for their potential as analytical reagents. These compounds exhibit the capability to form complexes with various metals, demonstrating their utility in the gravimetric determination of metals such as Cu(II), Cd(II), Zn(II), Co(II), Ni(II), and Pd(II). The solubility products of the metal salts, the optimum pH range for complete precipitation, and the thermal behaviors of the metal complexes highlight the practical applications of these compounds in analytical chemistry (Dutt, Sanayal, & Nag, 1968).
Pharmaceutical Research: Anticancer Activities
Research into amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives has shown promising anticancer activity. These derivatives have been synthesized and evaluated for their cytotoxic effects on various carcinoma cell lines, with some compounds demonstrating significant potency compared to standard drugs. The synthesis methods, including microwave irradiation, provide efficient pathways to these compounds, which could serve as leads for the development of novel anticancer agents (Bhatt, Agrawal, & Patel, 2015).
Chelating Ion Exchangers for Metal Ion Extraction
Quinoline-2-carboxylic acids with specific substitutions have been investigated for their ability to extract metal ions from aqueous solutions. The structural characteristics of these compounds, including their substituents, significantly impact their metal ion selectivities and capacities. Such reagents demonstrate high preference for specific metals, offering potential applications in the selective removal of contaminants from industrial and environmental samples (Moberg, Weber, Högberg, Muhammed, & Nilsson, 1990).
Organic and Inorganic Photodiode Fabrication
The photovoltaic properties of quinoline derivatives have been explored for their application in organic–inorganic photodiode fabrication. Films of these compounds demonstrate rectification behavior and photovoltaic properties under both dark and illuminated conditions. Such materials are of interest for their potential use in the development of photodiodes, with modifications like chlorophenyl substitution improving device parameters (Zeyada, El-Nahass, & El-Shabaan, 2016).
Propriétés
IUPAC Name |
8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO2/c17-10-6-4-9(5-7-10)14-8-12(16(20)21)11-2-1-3-13(18)15(11)19-14/h1-8H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDOWKIFSYBWBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
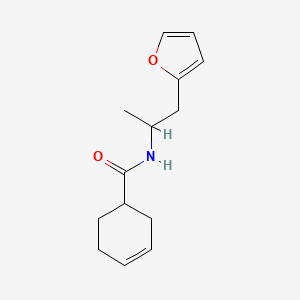
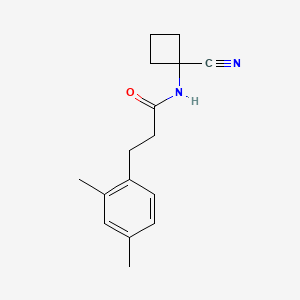
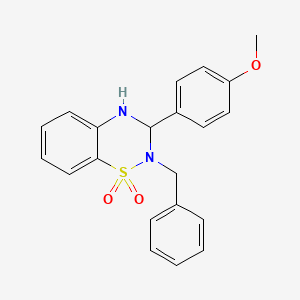
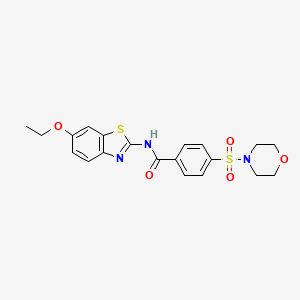
![2-[cyano(3-cyano-4-fluorophenyl)amino]-N-phenylacetamide](/img/structure/B2675333.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2675335.png)
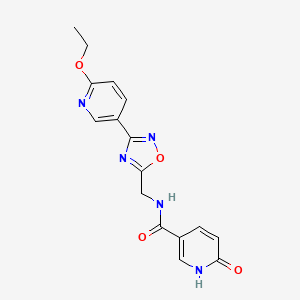
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2675337.png)
![1,7-Diazabicyclo[4.3.1]decane dihydrochloride](/img/structure/B2675339.png)
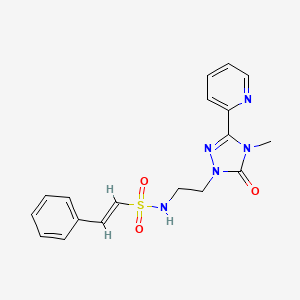
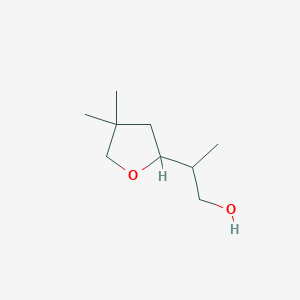
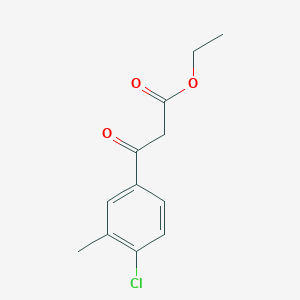
![[3-Amino-4-(4-chlorophenyl)sulfonyl-5-(2,6-dimethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2675344.png)